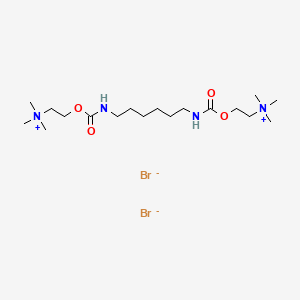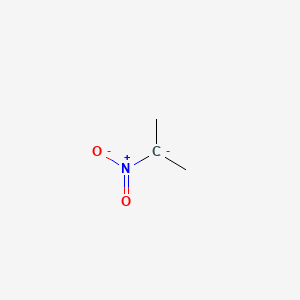
Kalasinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kalasinamide is a natural product found in Trivalvaria costata and Polyalthia suberosa with data available.
Aplicaciones Científicas De Investigación
Synthesis and Plant Defense Role
Kalasinamide, identified as an azaanthracene alkaloid, has been synthesized to understand its role as a potential plant defense phototoxin. The first total synthesis of kalasinamide resolved discrepancies in its reported characteristics from different sources. It's suggested that kalasinamide, through autosensitized photooxidation, can transform into the quinone marcanine A, which may play a part in the biosynthesis of (aza)anthraquinones. This transformation hints at kalasinamide's protective role in plants, potentially defending against microbial pathogens and predation following physical damage by generating toxic singlet oxygen (Gandy & Piggott, 2008).
Isolation from Polyalthia suberosa
Kalasinamide was isolated from the stems of Polyalthia suberosa, alongside other compounds such as N-trans-feruloyltyramine and N-trans-coumaroyltyramine. Its structure was determined using spectroscopic methods, indicating its presence as a natural product within this plant species. This isolation contributes to the understanding of the chemical diversity within Polyalthia suberosa and the potential biological activities of its constituents (Tuchinda et al., 2000).
Anti-HIV Activity
Research also identified kalasinamide among the compounds from Polyalthia suberosa with anti-HIV activities. Along with two new 2-substituted furans, kalasinamide showed potential in contributing to the anti-HIV properties of this plant, highlighting its significance in medicinal chemistry and potential therapeutic applications (Tuchinda et al., 2001).
Propiedades
Nombre del producto |
Kalasinamide |
|---|---|
Fórmula molecular |
C16H15NO3 |
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
5,10-dimethoxy-4-methyl-1H-benzo[g]quinolin-2-one |
InChI |
InChI=1S/C16H15NO3/c1-9-8-12(18)17-14-13(9)15(19-2)10-6-4-5-7-11(10)16(14)20-3/h4-8H,1-3H3,(H,17,18) |
Clave InChI |
UAOWKPPYWUJTPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC2=C(C3=CC=CC=C3C(=C12)OC)OC |
Sinónimos |
1-aza-9,10-dimethoxy-4-methyl-2-oxo-1,2-dihydroanthracene kalasinamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone,1-cyclopropyl-, O-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropyl]oxime, [R-(E)]-(9CI)](/img/structure/B1211732.png)









![Indolo[3,2-b]carbazole](/img/structure/B1211750.png)
![Benzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B1211751.png)

